N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is not fully understood, but it has been suggested to involve the inhibition of various signaling pathways. In lung cancer cells, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Bai et al., 2017). In macrophages, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines (Li et al., 2019). In a mouse model of Parkinson's disease, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Zhang et al., 2020).
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in different research fields. In lung cancer cells, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes (Bai et al., 2017). In macrophages, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB (Li et al., 2019). In a mouse model of Parkinson's disease, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway (Zhang et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide. Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to have potential therapeutic applications in various research fields, which makes it a promising candidate for further studies. However, one limitation of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1. In cancer research, further studies could investigate the potential of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 as a therapeutic agent for other types of cancer and explore its synergistic effects with other drugs. In inflammation research, future studies could focus on the molecular mechanisms underlying the anti-inflammatory effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 and its potential use in treating inflammatory diseases. In neurological disorder research, future studies could investigate the potential of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 as a therapeutic agent for other neurodegenerative diseases and explore its effects on other signaling pathways involved in neuroprotection. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 to better understand its efficacy and safety in clinical settings.
Conclusion
In conclusion, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various research fields. Its relatively simple synthesis method and promising therapeutic effects make it a promising candidate for further studies. Future research directions could focus on investigating its potential as a therapeutic agent for other diseases and exploring its molecular mechanisms of action.
Métodos De Síntesis
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 involves the reaction of 4-methoxybenzylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with methanesulfonyl chloride to yield N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 with a yield of 60% (Bai et al., 2017).
Aplicaciones Científicas De Investigación
Compound 1 has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis (Bai et al., 2017). Inflammation research has also shown that N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 can reduce the production of pro-inflammatory cytokines in macrophages (Li et al., 2019). Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to have neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation (Zhang et al., 2020).
Propiedades
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-9-7-13(8-10-15)11-16-18-19-17(24-16)20-25(21,22)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYCQYNASRRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-C-phenyl-methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.